molecular formula C8H9NO2 B6292689 5-Acetyl-1-methylpyridin-2(1H)-one CAS No. 1126-42-7

5-Acetyl-1-methylpyridin-2(1H)-one

Cat. No.: B6292689
CAS No.: 1126-42-7
M. Wt: 151.16 g/mol
InChI Key: DCBLNROLRJPFLT-UHFFFAOYSA-N
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Description

5-Acetyl-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-methylpyridin-2(1H)-one typically involves the acetylation of 1-methylpyridin-2(1H)-one. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to a hydrocarbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-Acetyl-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 5-Acetyl-1-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Similar structure but lacks the methyl group at the 1-position.

    1-Methyl-2-pyridone: Similar structure but lacks the acetyl group.

    5-Methyl-2-pyridone: Similar structure but has a methyl group instead of an acetyl group at the 5-position.

Uniqueness

5-Acetyl-1-methylpyridin-2(1H)-one is unique due to the presence of both the acetyl and methyl groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

5-acetyl-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-3-4-8(11)9(2)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBLNROLRJPFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562762
Record name 5-Acetyl-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-42-7
Record name 5-Acetyl-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-1-methyl-2(1H)-pyridone (150 g) was dissolved in DMF (1500 ml). To the solution were added 1,3-bis(diphenylphosphino)propane (21.7 g), n-butyl vinyl ether (400 g), and 3M aq. potassium carbonate (262.5 ml) and Pd(OAc)2 (10.2 g). The mixture was heated at 80° C. and stirred for 3 hours at the same temperature. The reaction mixture was cooled to 25-30° C. and poured to 1N HCl (1485 ml). The mixture was stirred for 2 hours at 30-40° C. The solution was extracted with EtOAc (1500 ml, three times). The aqueous layer was extracted with CH2Cl2 (1000 ml, three times). The collected organic solution was dried over MgSO4. Evaporation of solvent gave solidly residue, which was pulverized with IPA (150 ml) and IPE (1500 ml). The suspension was stood in the refrigerator overnight. The precipitate was collected by filtration, dried in vacuo, to give 5-acetyl-1-methyl-2(1H)-pyridone as white powder (128 g).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
1485 mL
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
262.5 mL
Type
reactant
Reaction Step Three
Quantity
10.2 g
Type
catalyst
Reaction Step Three
Quantity
21.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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